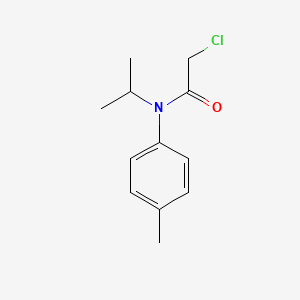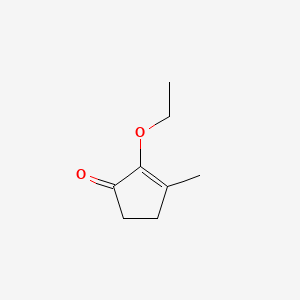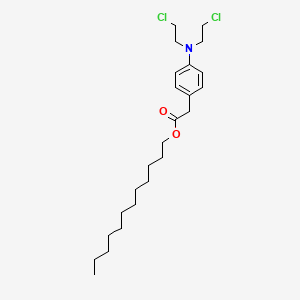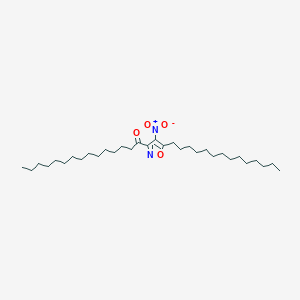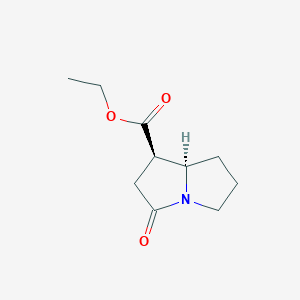
Ethyl (1R,7aR)-3-oxohexahydro-1H-pyrrolizine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (1R,7aR)-3-oxohexahydro-1H-pyrrolizine-1-carboxylate is a chemical compound that belongs to the class of pyrrolizine derivatives This compound is characterized by its unique bicyclic structure, which includes a pyrrolizine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (1R,7aR)-3-oxohexahydro-1H-pyrrolizine-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an appropriate amine with an ester, followed by cyclization to form the pyrrolizine ring system. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency. The choice of solvents, catalysts, and purification methods are critical factors in the industrial production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl (1R,7aR)-3-oxohexahydro-1H-pyrrolizine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
Ethyl (1R,7aR)-3-oxohexahydro-1H-pyrrolizine-1-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: This compound is used in the study of enzyme interactions and as a potential lead compound for drug development.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceuticals.
Industry: It is used in the development of new materials and as a precursor for the synthesis of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of Ethyl (1R,7aR)-3-oxohexahydro-1H-pyrrolizine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
Ethyl (1R,7aR)-5-oxo-1-(2-oxo-2-phenylethyl)-hexahydro-1H-pyrrolizine-7a-carboxylate: This compound shares a similar pyrrolizine ring system but has different substituents, leading to distinct chemical and biological properties.
(1R,7aR)-7-Ethyl-3-oxo-1,3,5,7a-tetrahydrocyclopenta[c]pyran-1-yl (5R)-2,3,4-tris-O-(2,2-dimethylpropanoyl)-5-ethyl-β-D-xylopyranoside: Another structurally related compound with variations in the ring system and functional groups.
Uniqueness
Its bicyclic structure and the presence of both ester and ketone functionalities make it a versatile compound for various chemical transformations and research applications .
Properties
CAS No. |
67800-68-4 |
|---|---|
Molecular Formula |
C10H15NO3 |
Molecular Weight |
197.23 g/mol |
IUPAC Name |
ethyl (1R,8R)-3-oxo-1,2,5,6,7,8-hexahydropyrrolizine-1-carboxylate |
InChI |
InChI=1S/C10H15NO3/c1-2-14-10(13)7-6-9(12)11-5-3-4-8(7)11/h7-8H,2-6H2,1H3/t7-,8-/m1/s1 |
InChI Key |
LZAMGHNQDIVDLV-HTQZYQBOSA-N |
Isomeric SMILES |
CCOC(=O)[C@@H]1CC(=O)N2[C@@H]1CCC2 |
Canonical SMILES |
CCOC(=O)C1CC(=O)N2C1CCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


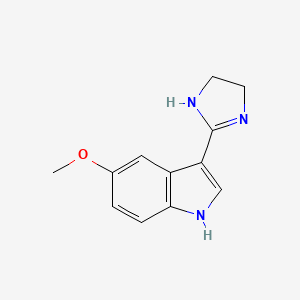
![Benzo[h]quinolin-4-ol, 1,2,3,4-tetrahydro-6-methyl-](/img/structure/B14477575.png)
![1,1'-(Propane-2,2-diyl)bis{4-[(2-ethenylphenyl)methoxy]benzene}](/img/structure/B14477576.png)
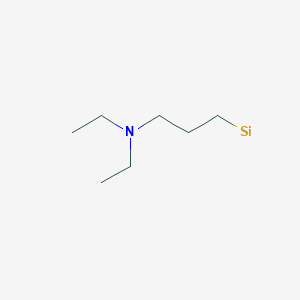

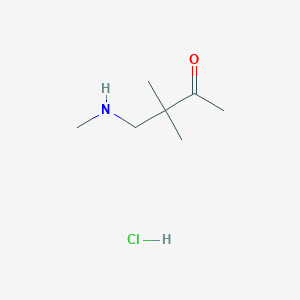

![Benzo[f]quinoline-5,6-dione](/img/structure/B14477615.png)
